Chiral Secondary Benzylic Thiol Architecture Versus Achiral Primary Thiol Isomer
1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol possesses a chiral center at the α-carbon of the ethanethiol side chain (the carbon bearing the –SH group), making it a secondary benzylic thiol . Its closest structural isomer, 2-[4-(methylthio)phenyl]ethanethiol (CAS 1314965-85-9), is a primary thiol with the –SH group located on the terminal carbon of the ethyl chain and lacks any stereogenic center . This architectural difference is absolute: the target compound can be resolved into enantiomers for asymmetric applications, whereas the 2-isomer cannot be rendered chiral by the same structural logic [1].
| Evidence Dimension | Presence of chiral center (α-carbon stereochemistry) |
|---|---|
| Target Compound Data | Secondary benzylic thiol; chiral molecule with one stereogenic center at the carbon attached to –SH, –CH3, –H, and 4-(methylthio)phenyl group. |
| Comparator Or Baseline | 2-[4-(Methylthio)phenyl]ethanethiol (CAS 1314965-85-9): Primary linear thiol; achiral (no stereogenic center). |
| Quantified Difference | Qualitative absolute difference: chiral vs. achiral architecture; enables enantioselective derivatization exclusive to the target. |
| Conditions | Structural analysis by SMILES notation: target CC(C1=CC=C(C=C1)SC)S; comparator C1=CC(=CC=C1CCS)SC. |
Why This Matters
For procurement decisions in asymmetric synthesis or chiral ligand design, the target compound's stereogenic center is a non-negotiable structural requirement that the 2-isomer cannot satisfy.
- [1] Schoenauer, S.; Schieberle, P. Structure/Odor Activity Studies on Aromatic Mercaptans and Their Cyclohexane Analogues. J. Agric. Food Chem. 2019, 67, 2598–2606. DOI: 10.1021/acs.jafc.9b00353. View Source
